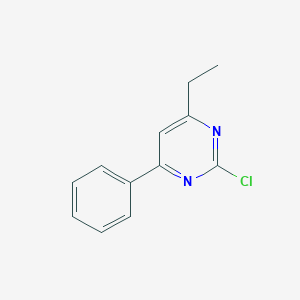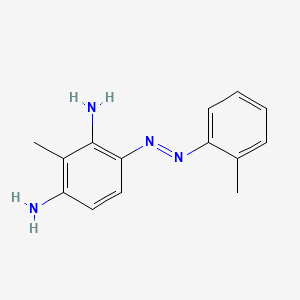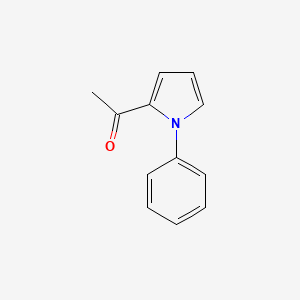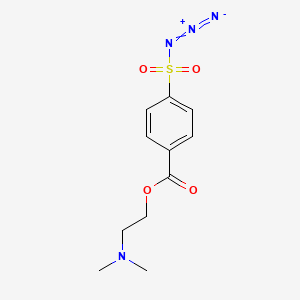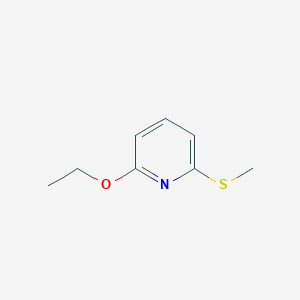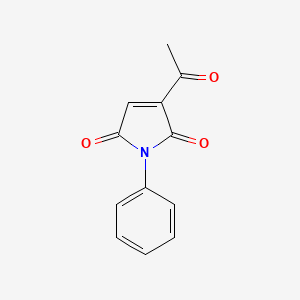phosphanium nitrate CAS No. 89637-51-4](/img/structure/B14404823.png)
[3-(2-Methyl-1,3-dithian-2-yl)propyl](triphenyl)phosphanium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 2-methyl-1,3-dithian-2-yl propyl chain, with a nitrate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 3-(2-methyl-1,3-dithian-2-yl)propyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting phosphonium salt is then treated with silver nitrate to form the nitrate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine and dithiane derivatives.
Substitution: The nitrate anion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylphosphine and dithiane derivatives.
Substitution: Various phosphonium salts with different anions.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and can be used in Wittig reactions to form alkenes.
Biology
In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the delivery of the compound to mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine
In medicine, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for drug delivery systems aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel catalytic systems for various chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group enables the compound to cross the mitochondrial membrane and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphonium chloride: A similar compound with a chloride anion.
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium bromide: A bromide analog of the nitrate compound.
Uniqueness
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is unique due to its combination of a dithiane moiety and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
89637-51-4 |
|---|---|
分子式 |
C26H30NO3PS2 |
分子量 |
499.6 g/mol |
IUPAC名 |
3-(2-methyl-1,3-dithian-2-yl)propyl-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C26H30PS2.NO3/c1-26(28-21-12-22-29-26)19-11-20-27(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;2-1(3)4/h2-10,13-18H,11-12,19-22H2,1H3;/q+1;-1 |
InChIキー |
WJIXQTWIDHNENH-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


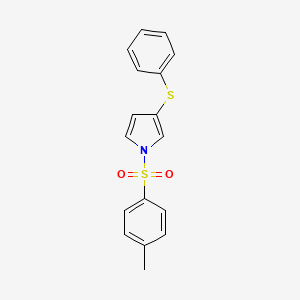
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
